N-methyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
N-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:
- Dissolve N-methylhydrazine in ethanol and cool the solution to 0°C.
- Slowly add 1-phenyl-1H-pyrazole-5-carbaldehyde to the solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Various this compound derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-aminopyrazole: Similar structure but with a methyl group at the 3-position instead of the 1-position.
1-phenyl-1H-pyrazol-5-amine: Lacks the N-methyl group.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 3-position
Uniqueness
N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 |
InChI Key |
LHROKLSNUJKPQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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